molecular formula C21H22F3N5O B11245244 2-methoxy-N-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)aniline

2-methoxy-N-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)aniline

Cat. No.: B11245244
M. Wt: 417.4 g/mol
InChI Key: MXEVRPMFYWZLFU-UHFFFAOYSA-N
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Description

2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Aniline Derivative: The final step involves coupling the tetrazole derivative with a methoxy-substituted aniline under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific properties.

    Agrochemicals: It can be used in the synthesis of pesticides or herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE: can be compared with other compounds containing trifluoromethyl groups and tetrazole rings, such as:

Uniqueness

The uniqueness of 2-METHOXY-N-(1-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the tetrazole ring provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C21H22F3N5O

Molecular Weight

417.4 g/mol

IUPAC Name

2-methoxy-N-[1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexyl]aniline

InChI

InChI=1S/C21H22F3N5O/c1-30-18-11-4-3-10-17(18)25-20(12-5-2-6-13-20)19-26-27-28-29(19)16-9-7-8-15(14-16)21(22,23)24/h3-4,7-11,14,25H,2,5-6,12-13H2,1H3

InChI Key

MXEVRPMFYWZLFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2(CCCCC2)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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